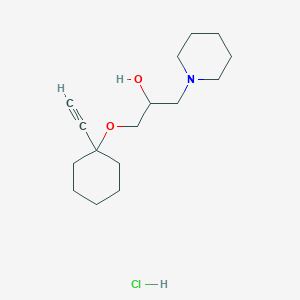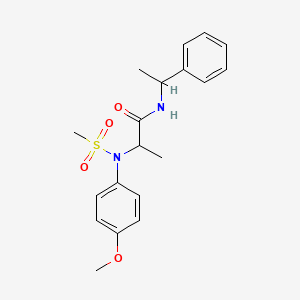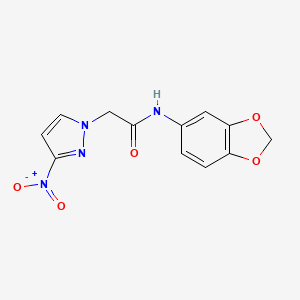
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes an ethynyl group, a cyclohexyl ring, a piperidine ring, and a propanol moiety
Méthodes De Préparation
The synthesis of 1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-ethynylcyclohexanol and 3-piperidin-1-ylpropan-2-ol.
Reaction Conditions: The key step involves the reaction of 1-ethynylcyclohexanol with 3-piperidin-1-ylpropan-2-ol under basic conditions to form the desired product.
Industrial Production: On an industrial scale, the reaction is typically carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, carbonyl, or halogenated compounds.
Applications De Recherche Scientifique
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions. For example, it could inhibit or activate certain enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(4-(1-Adamantyl)phenoxy)-3-piperidinopropan-2-ol;hydrochloride and 3-(Piperidin-1-yl)propan-1-ol share structural similarities.
Uniqueness: The presence of the ethynyl group and the specific arrangement of functional groups make it unique, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(9-5-3-6-10-16)19-14-15(18)13-17-11-7-4-8-12-17;/h1,15,18H,3-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVSRJHPLTIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E,5E)-5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6019686.png)
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6019707.png)
![N-methyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6019714.png)

![3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6019721.png)
![3-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid](/img/structure/B6019729.png)
![(4Z)-2-(4-fluorophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B6019734.png)
![N'-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE](/img/structure/B6019743.png)
![methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate](/img/structure/B6019755.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)

![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)
